(4-Cyclopentyl-2-fluorophenyl)boronicacid
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Overview
Description
(4-Cyclopentyl-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopentyl-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂. The reaction mixture is typically heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
On an industrial scale, the production of (4-Cyclopentyl-2-fluorophenyl)boronic acid may involve similar borylation techniques but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentyl-2-fluorophenyl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Biaryls: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Boranes/Boronate Esters: Formed via reduction
Scientific Research Applications
(4-Cyclopentyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors.
Medicine: The compound’s potential in medicinal chemistry includes the development of boron-containing drugs and diagnostic agents.
Industry: In the industrial sector, (4-Cyclopentyl-2-fluorophenyl)boronic acid is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Cyclopentyl-2-fluorophenyl)boronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopentyl and fluorine substituents, making it less sterically hindered and less reactive in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopentyl group, which can affect its reactivity and binding properties.
Cyclopentylboronic Acid: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness
(4-Cyclopentyl-2-fluorophenyl)boronic acid is unique due to the combination of the cyclopentyl and fluorine substituents on the phenyl ring. This structural arrangement imparts distinct steric and electronic properties, making it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
(4-cyclopentyl-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c13-11-7-9(8-3-1-2-4-8)5-6-10(11)12(14)15/h5-8,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABXKRMZVZLYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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